Dibutyl sulfosuccinate

Supercritical fluid extraction Green solvent processing Microemulsion formulation

Dibutyl sulfosuccinate (CAS 120-96-7), also encountered as sodium dibutyl sulfosuccinate (DBSS), is a short-chain dialkyl sulfosuccinate anionic surfactant within the broader family of sulfosuccinate esters derived from maleic anhydride. The compound exists as both the free acid form (C12H22O7S, molecular weight 310.36 g/mol) and its sodium salt (C12H22NaO7S, molecular weight 333.36 g/mol), with the latter exhibiting enhanced water solubility due to the sulfonate group neutralized by sodium ion.

Molecular Formula C12H22O7S
Molecular Weight 310.37 g/mol
CAS No. 120-96-7
Cat. No. B12786315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutyl sulfosuccinate
CAS120-96-7
Molecular FormulaC12H22O7S
Molecular Weight310.37 g/mol
Structural Identifiers
SMILESCCCCOC(=O)CC(C(=O)OCCCC)S(=O)(=O)O
InChIInChI=1S/C12H22O7S/c1-3-5-7-18-11(13)9-10(20(15,16)17)12(14)19-8-6-4-2/h10H,3-9H2,1-2H3,(H,15,16,17)
InChIKeyYPDHMBTYUUZFOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibutyl Sulfosuccinate (CAS 120-96-7): Technical Baseline and Procurement-Relevant Class Characteristics


Dibutyl sulfosuccinate (CAS 120-96-7), also encountered as sodium dibutyl sulfosuccinate (DBSS), is a short-chain dialkyl sulfosuccinate anionic surfactant within the broader family of sulfosuccinate esters derived from maleic anhydride [1]. The compound exists as both the free acid form (C12H22O7S, molecular weight 310.36 g/mol) and its sodium salt (C12H22NaO7S, molecular weight 333.36 g/mol), with the latter exhibiting enhanced water solubility due to the sulfonate group neutralized by sodium ion [2]. As a member of the dialkyl sulfosuccinate class, it shares the characteristic twin ester tail structure that defines this surfactant family, yet its butyl chain length—the shortest among commercially evaluated sulfosuccinate homologs—imparts distinct physicochemical properties that fundamentally differentiate it from longer-chain analogs such as dioctyl sulfosuccinate (DOSS, AOT) and dihexyl sulfosuccinate (DHSS) [1].

Dibutyl Sulfosuccinate Procurement: Why Dialkyl Sulfosuccinate Analogs Are Not Interchangeable


Dialkyl sulfosuccinates cannot be treated as drop-in replacements for one another in scientific and industrial applications because the alkyl chain length governs multiple interdependent performance parameters: aqueous solubility, critical micelle concentration (CMC), aggregation number, conductance behavior, and solubility in non-aqueous media such as supercritical fluids [1][2]. The homologous series from dibutyl (C4) through dipentyl (C5), dihexyl (C6), to dioctyl (C8) sulfosuccinate exhibits systematically varying physicochemical properties that preclude simple molar substitution [1]. Specifically, shorter-chain variants such as dibutyl sulfosuccinate display higher aqueous solubility and elevated CMC values relative to their longer-chain counterparts, while exhibiting fundamentally different electrical conductivity profiles in solution that reflect distinct micellization behaviors [2]. Furthermore, in emerging green solvent systems such as supercritical CO₂ and hydrofluorocarbon fluids, the solubility hierarchy among homologs is non-linear and temperature-dependent, meaning that a formulation optimized for one chain length cannot be assumed to perform equivalently with another [1]. These chain-length-dependent properties translate directly into differential performance in wetting, emulsification, dispersion, and solubilization applications, underscoring the necessity of compound-specific procurement and formulation development rather than generic class-based substitution.

Dibutyl Sulfosuccinate (CAS 120-96-7) Evidence-Based Comparative Performance Data


Dibutyl Sulfosuccinate Solubility in Supercritical HFC-134a: Direct Comparison with Dihexyl Sulfosuccinate

In supercritical 1,1,1,2-tetrafluoroethane (HFC-134a) fluid, sodium dibutyl sulfosuccinate (DBSS) exhibits substantially higher solubility than sodium dihexyl sulfosuccinate (DHSS) across a temperature range of 308 K to 338 K at 25 MPa [1]. The solubility difference is pronounced and temperature-dependent, with both surfactants showing increased solubility at elevated temperatures, but DBSS maintaining consistently superior solubility across all measured conditions [1].

Supercritical fluid extraction Green solvent processing Microemulsion formulation

Dibutyl Sulfosuccinate Conductance Behavior: Distinguishing Electrical Signature Compared with Longer-Chain Sulfosuccinates

Conductance measurements of carefully purified dialkyl sodium sulfosuccinates at 29.92°C revealed that di-n-butyl sodium sulfosuccinate (DBSS) and di-n-amyl sodium sulfosuccinate (DPSS) produced smooth curves in plots of equivalent conductance versus the square root of concentration, whereas di-n-hexyl (DHSS) and di(2-ethylhexyl) (AOT) sulfosuccinates exhibited the sharp break in equivalent conductance that is characteristic of classical surface-active agent micellization behavior [1]. Di-n-octyl sulfosuccinate displayed a flat maximum in equivalent conductance at concentrations just above the CMC [1].

Conductometric analysis Surfactant characterization Micellization kinetics

Dibutyl Sulfosuccinate Critical Micelle Concentration: Higher CMC Than Longer-Chain Analogs

Critical micelle concentration (CMC) values estimated from specific conductance versus concentration plots demonstrate that di-n-butyl sodium sulfosuccinate has a higher CMC than longer-chain homologs [1]. Commercial technical data for sodium dibutyl sulfosuccinate indicates CMC values in the range of approximately 2-4 wt% (equivalent to approximately 60-120 mM based on molecular weight 333 g/mol), while longer-chain sulfosuccinates exhibit substantially lower CMC values, consistent with the established inverse relationship between alkyl chain length and CMC in homologous surfactant series [2].

Surface tension Micelle formation Surfactant efficiency

Dibutyl Sulfosuccinate Hydrolytic Stability: Class-Wide Susceptibility to Acidic and Basic Conditions

As a class, sulfosuccinate esters—including dibutyl sulfosuccinate—are susceptible to hydrolysis under both acidic and basic conditions due to the presence of ester linkages in their molecular structure . This class-level property represents a fundamental limitation that distinguishes sulfosuccinates from more hydrolytically stable surfactant classes (e.g., alkyl sulfates, alkyl sulfonates, or nonionic ethoxylates) for applications involving extreme pH environments or extended aqueous storage.

Formulation stability pH compatibility Shelf-life

Dibutyl Sulfosuccinate (CAS 120-96-7) Evidence-Validated Application Scenarios for Scientific and Industrial Use


Supercritical HFC-134a Microemulsion Formulations Requiring High Surfactant Loading

Based on direct comparative solubility data showing that dibutyl sulfosuccinate (DBSS) exhibits consistently higher solubility than dihexyl sulfosuccinate (DHSS) in supercritical HFC-134a across 308-338 K at 25 MPa [1], DBSS is the preferred dialkyl sulfosuccinate for applications requiring elevated surfactant concentrations in HFC-134a-based microemulsion systems. This includes green solvent extraction processes, supercritical fluid cleaning applications, and HFC-134a-based pharmaceutical processing where maximizing surfactant loading capacity is critical for process efficiency.

High-Concentration Aqueous Formulations Where Micelle Formation Is Not the Primary Functional Requirement

Given the higher critical micelle concentration (CMC) of dibutyl sulfosuccinate (approximately 2-4 wt% or 60-120 mM) relative to longer-chain sulfosuccinate analogs [2][3], DBSS is best suited for applications where surfactant functionality (wetting, dispersing, emulsifying) is required at concentrations below the CMC, or where the higher CMC is actually advantageous—such as in formulations where micelle formation would be undesirable due to viscosity constraints or where controlled monomer activity is preferred. In contrast, applications requiring efficient micellar solubilization at low surfactant loading would be better served by longer-chain sulfosuccinates.

pH-Neutral to Mildly Acidic/Mildly Basic Aqueous Formulations Requiring Short-Chain Sulfosuccinate Performance

Consistent with the class-wide hydrolytic susceptibility of sulfosuccinate esters , dibutyl sulfosuccinate should be procured specifically for applications where formulation pH is maintained in the near-neutral range (approximately pH 5-9) to minimize ester hydrolysis and preserve surfactant integrity during storage and use. Applications requiring performance under strongly acidic (pH <5) or strongly basic (pH >9) conditions should consider alternative surfactant chemistries with intrinsically greater hydrolytic stability, unless short-term use or formulation buffering is implemented.

Analytical Method Development and Conductometric Quality Control for Short-Chain Sulfosuccinates

The distinct conductance behavior of dibutyl sulfosuccinate—characterized by smooth equivalent conductance versus square-root concentration curves rather than the sharp break observed with longer-chain homologs [2]—establishes DBSS as a reference standard for developing and validating analytical methods specifically targeting short-chain dialkyl sulfosuccinates. This electrical signature differentiation is directly relevant for quality control laboratories, surfactant manufacturing process monitoring, and research applications where conductometric detection is employed for surfactant quantification or purity assessment.

Technical Documentation Hub

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